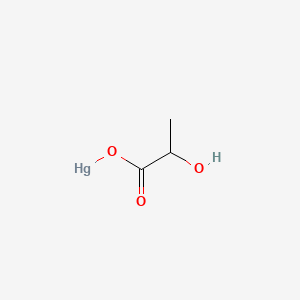

(Lactato-O1,O2)mercury

Description

Properties

CAS No. |

18918-06-4 |

|---|---|

Molecular Formula |

C3H5HgO3 |

Molecular Weight |

289.66 g/mol |

IUPAC Name |

2-hydroxypropanoyloxymercury |

InChI |

InChI=1S/C3H6O3.Hg/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

LHJBIHAZGLIADE-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)O[Hg])O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: (Lactato-O1,O2)mercury Synthesis and Characterization

A comprehensive search of available scientific literature and chemical databases did not yield specific information on the synthesis and characterization of a compound explicitly named "(Lactato-O1,O2)mercury." This nomenclature appears to be non-standard or may refer to a novel compound that has not been reported in publicly accessible literature.

While a compound known as mercuric lactate or mercury(II) lactate (CAS No. 814-82-4) is commercially available, detailed academic studies outlining its synthesis, spectroscopic characterization, and crystal structure were not found. The designation "(Lactato-O1,O2)" suggests a specific coordination mode of the lactate ligand to the mercury center, where both oxygen atoms of the carboxylate group are involved in bonding. However, without experimental data, this remains a hypothetical structural representation.

This guide, therefore, cannot provide the requested in-depth technical information, including experimental protocols, quantitative data tables, and signaling pathway diagrams, due to the absence of primary scientific sources for the target compound.

General Considerations for the Synthesis and Characterization of Mercury(II) Carboxylate Complexes

For researchers interested in the synthesis and characterization of mercury(II) lactate or similar carboxylate complexes, the following general methodologies and characterization techniques are typically employed. This information is provided for illustrative purposes and does not represent a validated protocol for the specific compound .

Hypothetical Synthesis Workflow

A potential synthetic route for a mercury(II) lactate complex could involve the reaction of a soluble mercury(II) salt with lactic acid or a lactate salt in a suitable solvent. The logical flow of such a synthesis is depicted in the diagram below.

Caption: Hypothetical workflow for the synthesis of a mercury(II) lactate complex.

Experimental Protocols (General Examples)

Below are generalized experimental protocols that could be adapted for the synthesis of a mercury(II) carboxylate complex. These are not specific to "this compound" and would require significant optimization and safety assessment.

Materials:

-

Mercury(II) acetate (Hg(OAc)₂) or Mercury(II) nitrate (Hg(NO₃)₂)

-

Lactic acid (C₃H₆O₃) or Sodium lactate (NaC₃H₅O₃)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a specific molar equivalent of the mercury(II) salt in deionized water or a suitable solvent.

-

In a separate vessel, prepare a solution of lactic acid or sodium lactate with the desired stoichiometric ratio in the same solvent.

-

-

Reaction:

-

Slowly add the lactate solution to the mercury(II) salt solution with constant stirring.

-

The reaction may proceed at room temperature or require heating under reflux, depending on the desired product and reaction kinetics. The pH of the solution might need adjustment to facilitate the desired coordination.

-

-

Isolation and Purification:

-

If a precipitate forms, it can be collected by filtration.

-

If the product is soluble, the solvent can be slowly evaporated to induce crystallization.

-

The crude product should be washed with an appropriate solvent to remove unreacted starting materials and byproducts.

-

Recrystallization from a suitable solvent system can be performed to obtain a pure crystalline product.

-

Characterization Techniques

A comprehensive characterization of any newly synthesized mercury complex would involve a combination of spectroscopic and analytical techniques to determine its structure, purity, and properties.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the lactate ligand to the mercury ion by observing shifts in the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (OH) groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the presence of the lactate ligand and provide insights into the coordination environment around the mercury center. ¹⁹⁹Hg NMR, if accessible, would provide direct information about the mercury's chemical environment. |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern, helping to confirm its composition. |

| Elemental Analysis (EA) | Determines the percentage composition of carbon, hydrogen, and other elements in the compound, which is used to verify the empirical formula. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the compound in the solid state, including bond lengths, bond angles, and the coordination geometry around the mercury atom. This would be the definitive method to confirm a "(Lactato-O1,O2)" coordination mode. |

| Thermal Analysis (TGA/DSC) | Investigates the thermal stability of the compound and can provide information about the presence of solvent molecules in the crystal lattice. |

Signaling Pathways and Logical Relationships

As no biological or signaling pathway data for "this compound" is available, a diagram for this requirement cannot be generated. For any mercury compound, a critical logical relationship to consider is its potential toxicity, which would necessitate a thorough toxicological assessment.

Caption: Logical workflow for assessing the potential toxicity of a mercury compound.

Safety Operating Guide

Proper Disposal of (Lactato-O1,O2)mercury: A Comprehensive Guide for Laboratory Professionals

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (Lactato-O1,O2)mercury, a hazardous organomercury compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. All mercury-containing waste is classified as hazardous and requires specialized disposal procedures in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound, like all organic mercury compounds, is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] Exposure can cause severe damage to the nervous system, kidneys, and other organs.[1][2] Therefore, strict safety protocols must be observed at all times.

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other mercury-resistant gloves.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A buttoned lab coat must be worn to prevent skin contact.

-

Respiratory Protection: When handling powders or creating aerosols, use a respirator with a mercury vapor cartridge.

Spill Response: In the event of a spill, immediately evacuate the area and prevent unauthorized personnel from entering. Cordon off the affected zone. For small spills, use a mercury spill kit containing mercury-absorbing powder to create an amalgam, which reduces the vapor pressure of elemental mercury.[3] Never use a standard vacuum cleaner, as this will disperse toxic vapors.[3] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Operational and Disposal Plan

The disposal of this compound involves a multi-step process to ensure the safe handling, storage, and final disposal of the hazardous waste.

1. Waste Segregation and Collection:

-

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

-

Do not mix mercury waste with other chemical waste streams.

2. On-Site Storage:

-

Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The storage area should be secure and accessible only to authorized personnel.

-

Secondary containment is highly recommended to prevent the spread of contamination in case of a leak.

3. Transportation:

-

Transportation of mercury waste is regulated by the Department of Transportation (DOT).

-

Ensure that all containers are properly labeled and sealed before transport.

-

Use a licensed hazardous waste disposal company for transportation to a certified treatment, storage, and disposal facility (TSDF).

4. Final Disposal:

-

The primary method for the disposal of organic mercury compounds is through a licensed hazardous waste disposal facility.

-

These facilities will either recycle the mercury or convert it to a more stable form for long-term storage.

-

Chemical precipitation of the mercury as mercuric sulfide (HgS), a highly insoluble and stable compound, is a common pre-treatment step to reduce its mobility and toxicity.

Quantitative Data

| Property | Value |

| Chemical Formula | C₆H₁₀HgO₆ |

| Molecular Weight | 378.73 g/mol |

| Appearance | White crystalline powder |

| Oral LD50 (rat) | 200 mg/kg |

| Solubility in Water | Soluble |

Experimental Protocol: Precipitation of Mercury as Mercuric Sulfide

This protocol details a laboratory procedure for the conversion of aqueous this compound waste into the more stable and less soluble mercuric sulfide (HgS). This procedure should be performed in a well-ventilated fume hood with appropriate PPE.

Materials:

-

Aqueous this compound waste solution

-

Thioacetamide (CH₃CSNH₂)

-

Dilute Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution (1M)

-

pH indicator strips or a pH meter

-

Heating plate with magnetic stirrer

-

Beakers and other appropriate glassware

-

Filter paper and funnel

-

Designated hazardous waste container for the precipitated HgS

Procedure:

-

Acidification: Carefully acidify the aqueous mercury waste solution to a pH of approximately 1-2 using dilute nitric acid. This step is crucial for the efficient precipitation of mercuric sulfide.

-

Addition of Precipitating Agent: While stirring, slowly add a 1 M solution of thioacetamide to the acidified mercury solution. A typical starting point is a 1.5 to 2-fold molar excess of thioacetamide relative to the estimated mercury content.

-

Heating and Digestion: Gently heat the solution to 80-90°C for at least 30 minutes with continuous stirring. This will facilitate the hydrolysis of thioacetamide to generate hydrogen sulfide in situ, which then reacts with the mercury ions to form a black precipitate of mercuric sulfide (HgS).

-

Cooling and pH Adjustment: Allow the solution to cool to room temperature. Slowly add 1M sodium hydroxide solution to raise the pH to approximately 7. This ensures the complete precipitation of any remaining mercury.

-

Filtration: Filter the solution to collect the black mercuric sulfide precipitate.

-

Washing: Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Drying and Storage: Carefully dry the precipitated mercuric sulfide. The dried HgS powder should be transferred to a clearly labeled, sealed hazardous waste container for disposal by a licensed facility. The filtrate should be tested for residual mercury content before being considered for disposal as non-hazardous waste, in accordance with local regulations.

Disposal Workflow

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Protective Measures for Handling (Lactato-O1,O2)mercury

(Lactato-O1,O2)mercury , as an organomercury compound, necessitates stringent safety protocols to mitigate the significant health risks associated with mercury exposure. Organomercury compounds are highly toxic and can be fatal upon contact with the skin, making the implementation of comprehensive personal protective equipment (PPE) and handling procedures a critical aspect of laboratory safety.[1] Adherence to these guidelines is paramount for the protection of all laboratory personnel.

Engineering Controls and Work Practices

All manipulations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] The work area must be equipped with an emergency shower and an eyewash station.[2] To contain potential spills, it is advisable to work within a tray made of glass, plastic, or steel.[1] Always ensure that containers of mercury compounds are kept tightly closed when not in use and are stored in a secure, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling organomercury compounds. This includes protection for the skin, eyes, face, and respiratory system. Below is a summary of the required PPE:

| PPE Category | Recommended Equipment |

| Hand Protection | Double gloving is mandatory. Use a laminate glove (e.g., Silver Shield or 4H) as the inner layer, with a heavy-duty nitrile or neoprene glove with long cuffs as the outer layer.[1] |

| Eye and Face Protection | Chemical safety goggles and a face shield are required to protect against splashes.[2][6] |

| Body Protection | A lab coat, long pants, and closed-toe shoes must be worn.[2] For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit may be necessary.[6] |

| Respiratory Protection | For concentrations exceeding the Permissible Exposure Limit (PEL), a self-contained breathing apparatus (SCBA) is required.[1] For lower concentrations, an air-purifying respirator with a mercury vapor cartridge may be sufficient.[1][6] |

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately and prevent others from entering.[4][7] Do not attempt to clean up a mercury spill unless you are trained and equipped to do so.[1] A mercury spill kit containing absorbent materials should be readily available.[2][8] For small spills, mercury-absorbing sponges or powders can be used.[8] For larger spills, contact your institution's Environmental Health and Safety (EHS) department or emergency services.[9] Contaminated materials must be collected in a designated hazardous waste container.[7]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[8][9] Never dispose of mercury-containing waste down the drain or in the regular trash.[9][10] Waste should be collected in a clearly labeled, sealed, and chemically compatible container.[2] Contact your institution's hazardous waste management group for specific disposal procedures.[1]

References

- 1. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 2. concordia.ca [concordia.ca]

- 3. research.arizona.edu [research.arizona.edu]

- 4. safety.charlotte.edu [safety.charlotte.edu]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. CCOHS: Mercury [ccohs.ca]

- 7. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 8. drs.illinois.edu [drs.illinois.edu]

- 9. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. Disposal and Recycling Options for Mercury and Mercury-Containing Devices - New York State Department of Health [health.ny.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.